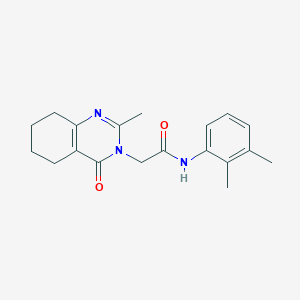![molecular formula C17H13ClF3N5OS B6585037 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1251604-37-1](/img/structure/B6585037.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group (-CF3), a chloro group (-Cl), a pyrimidine ring, a pyrazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of pharmaceuticals or as a building block in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrimidine and pyrazole rings suggests that the compound could have a planar structure. The electronegative trifluoromethyl group could introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The pyrimidine and pyrazole rings could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity. The pyrimidine and pyrazole rings could contribute to the compound’s aromaticity and rigidity .Applications De Recherche Scientifique
- F3406-7160 has been investigated for its potential in photo-catalytic water splitting. Researchers have explored its use as a photocatalyst to split water into hydrogen and oxygen using self-assembled metalloporphyrin 2D-sheets . This process holds promise for clean energy production.
- Despite significant advances in emissive compounds, there has been growing interest in materials with dual-state emission (DSE). F3406-7160 could be a candidate for DSE applications, preserving emission in both ground and excited states . Such materials find use in sensors, imaging, and optoelectronics.
- F3406-7160 could be incorporated into chitosan-based materials. Chitosan and its derivatives have practical applications in various fields, including medicine, dentistry, and wound healing . Combining F3406-7160 with chitosan may enhance its functionality.
Photo-catalytic Water Splitting
Dual-State Emission (DSE) in Fluorophores
Chitosan Derivatives and Biopolymers
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials. If it’s useful as a chemical reagent, future research could focus on exploring new reactions that it can catalyze .
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c1-10-4-5-24-26(10)14-7-16(23-9-22-14)28-8-15(27)25-13-6-11(17(19,20)21)2-3-12(13)18/h2-7,9H,8H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYHMWWSVKIUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B6584957.png)
![N-(2-chlorophenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B6584970.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B6584977.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B6584982.png)
![2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6584991.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B6584993.png)
![N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B6585000.png)
![N-[(2-chlorophenyl)methyl]-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6585028.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6585030.png)
![2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6585036.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6585047.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6585054.png)
![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide](/img/structure/B6585068.png)
